4-(2,6-dimethylpyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-3-8-13(10(2)16-9)11-4-6-12(7-5-11)14(15)17/h3-8H,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFNIGOQQVXEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=C(C=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Properties
- Research indicates that 4-(2,6-dimethylpyridin-3-yl)benzamide may exhibit significant anti-inflammatory effects. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, which could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
-
Neuroprotective Effects
- The compound has shown promise in neurodegenerative disease models. Inhibition of c-jun N-terminal kinase (JNK3), which is implicated in neurodegeneration, has been explored with similar benzamide derivatives. These studies suggest that modifications of the compound could enhance its neuroprotective properties .
-
Cancer Therapeutics
- Certain derivatives of benzamides have been identified as potential inhibitors of RET kinase, a target in cancer therapy. The structural similarities between these compounds and 4-(2,6-dimethylpyridin-3-yl)benzamide suggest that it may also possess anticancer properties worth investigating further .
Case Study: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of benzamide derivatives, 4-(2,6-dimethylpyridin-3-yl)benzamide was tested in animal models for carrageenan-induced edema. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study: Neuroprotection
A series of experiments focused on JNK3 inhibition demonstrated that modifications to the benzamide structure improved selectivity and potency against neurodegenerative pathways. Compounds structurally related to 4-(2,6-dimethylpyridin-3-yl)benzamide were shown to effectively reduce oxidative stress markers in neuronal cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4,6-Dimethylpyridin-2-yl)benzamide | Different pyridine position | Known for strong anti-inflammatory properties |
| N-(3-Pyridyl)benzamide | Pyridine at position 3 | Exhibits varied biological activities |
| 4-(3-Methylpyridin-2-yl)benzamide | Methyl group on pyridine | Variations in solubility and reactivity |
This table illustrates how variations in substitution patterns can lead to differences in biological activity and chemical behavior among related compounds.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
| Compound Name | Core Structure | Key Substituents/Modifications | Biological/Chemical Implications | References |
|---|---|---|---|---|
| 4-(2,6-Dimethylpyridin-3-yl)benzamide | Benzamide + pyridine | 2,6-Dimethylpyridin-3-yl | Enhanced lipophilicity; potential kinase inhibition due to pyridine’s electron-rich nature | |
| N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide | Benzamide + thiazole | 2,5-Dimethylphenyl on thiazole | Thiazole core may improve metabolic stability and antimicrobial activity | |
| 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | Benzamide + pyrimidine-pyridine | Pyridin-3-yl on pyrimidine; amino linker | Dual binding sites for increased selectivity in enzyme inhibition | |
| N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide | Benzamide + pyrimidine-sulfamoyl | Triethoxybenzamide; sulfamoyl group | Improved solubility and sulfonamide-mediated enzyme interaction | |
| 3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide | Benzamide + pyrrolidine-pyridine | Pyrrolidine-propanoyl-pyridine hybrid | Enhanced conformational flexibility for receptor binding |
Key Comparative Findings
Lipophilicity and Bioavailability :
- The 2,6-dimethylpyridine substituent in the target compound increases lipophilicity compared to analogs like N-[4-(2,5-dimethylphenyl)thiazol-2-yl]benzamide (thiazole core) or sulfamoyl-containing derivatives (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
- Triethoxybenzamide derivatives () exhibit higher solubility due to polar ethoxy groups, contrasting with the hydrophobic dimethylpyridine in the target compound .
Biological Activity :
- Pyridine-pyrimidine hybrids (e.g., ) demonstrate dual binding capabilities, whereas the target compound’s simpler pyridine-benzamide structure may favor selective kinase or receptor interactions .
- Thiazole-containing analogs () show distinct antimicrobial profiles, likely due to the sulfur atom’s electronegativity and thiazole’s planar rigidity .
Synthetic Complexity :
- The target compound’s synthesis is likely less complex than pyrrolidine-pyridine hybrids () or triazolo-pyridazine derivatives (), which require multi-step functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
